2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one features a pyridazine core substituted at position 6 with a dimethylamino group. This pyridazine moiety is linked via a piperazine ring to an ethanone bridge, which is further connected to a piperidine ring. The dimethylamino group enhances solubility through its electron-donating properties, while the piperazine and piperidine rings provide conformational flexibility, a common pharmacophore in bioactive molecules targeting receptors such as GPCRs or kinases .
Properties
IUPAC Name |
2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20(2)15-6-7-16(19-18-15)22-12-10-21(11-13-22)14-17(24)23-8-4-3-5-9-23/h6-7H,3-5,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXMTNGETHPSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one” is a complex molecule that likely interacts with multiple targets. They have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities.
Mode of Action
The pyridazin-3 (2h)-one derivatives are known to interact with their targets in a way that results in a wide range of pharmacological effects. The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to changes at the cellular level.
Biochemical Pathways
Given the diverse pharmacological activities associated with pyridazin-3 (2h)-one derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, pain perception, platelet aggregation, and cardiovascular function, among others.
Result of Action
Given the diverse pharmacological activities associated with pyridazin-3 (2h)-one derivatives, the compound’s action could result in a variety of effects at the molecular and cellular levels. These could include modulation of receptor activity, alteration of enzyme function, changes in cell signaling pathways, and effects on gene expression, among others.
Biological Activity
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one , also known by its CAS number 2640975-24-0 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperazine ring linked to a pyridazine moiety, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 348.5 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:
- Antitumor Activity : Research indicates that derivatives of pyridazine compounds can exhibit pro-apoptotic effects, suggesting potential use in cancer therapy .
- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory activity against carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. For instance, studies have demonstrated that certain piperazine derivatives selectively inhibit CA II while showing minimal effect on CA IX and CAXII .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
- Enzyme Inhibition : Its structural components suggest it could inhibit enzymes critical for tumor survival and proliferation, such as carbonic anhydrases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Antitumor Studies : A study reported that pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : Research on similar piperazine-containing compounds revealed selective inhibition of specific carbonic anhydrase isoforms, with implications for targeting tumor-associated pathways .
- Pharmacological Evaluation : A recent investigation into the pharmacological properties of related compounds highlighted their effectiveness in modulating intracellular signaling pathways associated with cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.5 g/mol |
| CAS Number | 2640975-24-0 |
| Antitumor Activity | Yes |
| Carbonic Anhydrase Inhibition | Selective for CA II |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structural motifs to 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one exhibit potential as antidepressants. The piperazine and piperidine moieties are known to interact with serotonin receptors, which are crucial in mood regulation.
-
Anti-cancer Properties
- Preliminary studies suggest that this compound may inhibit specific cancer cell lines. Its structural similarity to other known anticancer agents allows for the hypothesis that it may interfere with cellular pathways involved in tumor growth.
-
Neuroprotective Effects
- The presence of the dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies in conditions such as Alzheimer's disease.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The compound showed a marked increase in serotonin levels in the brain, which correlated with improved behavioral outcomes in forced swim tests.
Case Study 2: Cytotoxic Activity
In vitro experiments assessed the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that at certain concentrations, the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogs with Pyridazine Cores
- 1-{4-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (BG16105): Shares a pyridazine core linked to piperazine via an ethanone bridge. Key difference: The pyridazine substituent is an imidazole group instead of dimethylamino, which may alter hydrogen-bonding interactions and lipophilicity.
Piperazine/Piperidine Derivatives with Varied Substituents
- 1-(4-(3-Fluorobenzoyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one: Replaces pyridazine with benzoyl groups.
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Contains a methanesulfonyl group on piperazine, a strong electron-withdrawing substituent that improves solubility but may limit blood-brain barrier penetration .
Heterocyclic Diversity in Analogous Scaffolds
- 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives: Feature fused pyrimidine-pyrazine cores instead of pyridazine. Piperazine substituents include methyl, ethyl, and hydroxyethyl groups, highlighting the importance of alkyl chain length in modulating pharmacokinetics .
- Pyridin-3-yl methanones (EP 1 808 168 B1): Utilize pyridine instead of pyridazine, reducing nitrogen density in the aromatic system. Bulky alkylamino substituents (e.g., 1-ethylpropylamino) increase lipophilicity, contrasting with the target compound’s compact dimethylamino group .
Structural and Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
